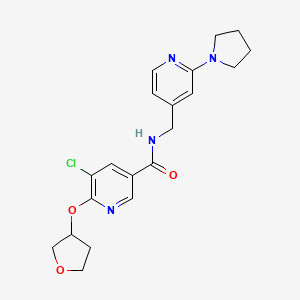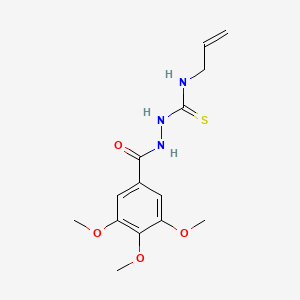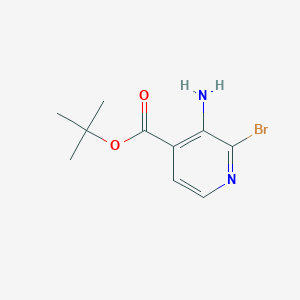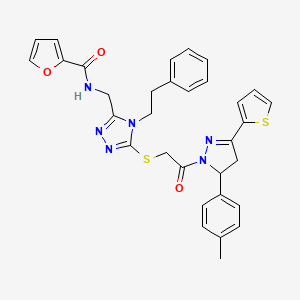![molecular formula C16H17N3O2S B2610949 ((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone CAS No. 2108394-26-7](/img/structure/B2610949.png)
((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Molecular Docking Studies
Research efforts have been directed towards the synthesis of novel heterocyclic compounds with significant biological potency, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine. For instance, studies on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown promising anticancer and antimicrobial agents. These compounds have been evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with some compounds displaying high potency. Furthermore, in vitro antibacterial and antifungal activities suggest these compounds' potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Shah, & Vennapu, 2021).
Antibacterial and Antioxidant Activities
Another line of research involves the synthesis of derivatives containing pyrazole moieties. These compounds have been explored for their antibacterial activity against both Gram-positive and Gram-negative bacteria and have shown moderate activity. Moreover, the radical scavenging activity evaluated using DPPH assays indicated these synthetic compounds possess moderate antioxidant activities. The antibacterial activity results have been further corroborated through DFT and molecular orbital calculations, highlighting the compounds' potential therapeutic applications (Lynda, 2021).
Advanced Materials and Chemical Synthesis
The compound's structure has also been explored in the context of synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, which are integral to the divergent synthesis of natural and non-natural tropane alkaloids. This area of research opens up new avenues for the development of advanced materials and pharmaceuticals by leveraging the rich substitution patterns of these frameworks (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Antiviral Research
Moreover, the structural motif present in the compound has been the basis for synthesizing heterocyclic compounds with potential antiviral activities. For example, research into the synthesis, reactions, and antiviral activity of certain pyrazolo[3,4-b]pyridin-5-yl derivatives has yielded compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, highlighting the compound's relevance in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).
作用機序
Target of Action
The primary targets of ((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone are Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor against JAK1 and TYK2 . It achieves this selectivity by sparing JAK2 and JAK3 . The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is involved in the pathogenesis of multiple inflammatory and autoimmune diseases . By selectively inhibiting JAK1 and TYK2, this compound can modulate the activity of this pathway and potentially offer a better therapeutic window for treating autoimmune diseases .
Pharmacokinetics
This compound is orally bioavailable . Its potency against JAK1 and TYK2 as measured in in vitro kinase assays with ATP concentrations at individual Km is 4 nM and 5 nM respectively . Further pharmacokinetic studies are needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change . These effects were observed in adjuvant-induced disease in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the unique structure of the skin can limit the efficacy of locally applied JAK inhibitors in treating autoimmune diseases
特性
IUPAC Name |
(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(14-9-22-10-18-14)19-11-4-5-12(19)8-13(7-11)21-15-3-1-2-6-17-15/h1-3,6,9-13H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKMEDORKLGGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=N3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610869.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2610872.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)



![N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2610878.png)
![N-(4-butylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610881.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol](/img/structure/B2610883.png)
![N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2610886.png)
